molecular formula C12H14N4O2 B2451820 ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate CAS No. 1266692-21-0

ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate

Cat. No.: B2451820
CAS No.: 1266692-21-0
M. Wt: 246.27
InChI Key: PNBDOJYWQFKNKV-UHFFFAOYSA-N
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Description

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is an organic compound that belongs to the class of esters. It features a phenyl group and a tetrazole ring, making it a compound of interest in various fields of chemistry and pharmacology. The presence of the tetrazole ring is particularly notable due to its stability and ability to participate in a variety of chemical reactions.

Properties

IUPAC Name

ethyl 3-phenyl-3-(2H-tetrazol-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-2-18-11(17)8-10(12-13-15-16-14-12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDOJYWQFKNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted reactions to enhance the efficiency and yield of the synthesis. The use of molecular iodine and ammonia in the presence of primary alcohols or aldehydes can also be employed to obtain the nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Cycloaddition Reactions

The tetrazole ring participates in [3+2] cycloaddition reactions, forming complex heterocycles. A key method involves reacting the compound with nitriles under microwave irradiation to generate fused tetrazole derivatives.

Reaction PartnersConditionsProductsYieldReference
AcrylonitrileMicrowave, 100°C, 15 minBicyclic tetrazole derivatives56%
Isocyanides + TMS-azideMicrowave, MeOHα-Amino tetrazole analogs56–72%

Mechanistic Insight : The tetrazole's electron-rich nitrogen atoms facilitate dipolar interactions, enabling regioselective cycloaddition with nitriles or isocyanides .

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives, which are further modified for pharmacological applications.

ReagentsConditionsProductsApplicationsReference
NaOH (aq.)Reflux, 4 h3-Phenyl-3-(tetrazol-5-yl)propanoic acidPrecursor for hydrazide synthesis
NH₂NH₂ in ethanolRefluxCorresponding hydrazide (9 )Anticancer agent intermediates

Key Data : Hydrazide 9 exhibited a melting point of 208–209°C and was characterized by ¹H/¹³C NMR and mass spectrometry .

Michael Addition Reactions

The tetrazole ring’s sulfur atom acts as a soft nucleophile in Michael additions with α,β-unsaturated carbonyl compounds.

SubstrateConditionsProductsYieldSelectivityReference
Methyl acrylateEt₃N, RTS-Alkylated derivatives (6 )72%Exclusive S-substitution
AcrylamideEt₃N, RTAmide derivatives (7 )85%Chemoselective

Mechanistic Rationale : Coulombic attraction between the tetrazole’s sulfur and the electrophilic β-carbon drives S-substitution over N-substitution .

Diels-Alder Reactions

The compound serves as a dienophile in [4+2] cycloadditions with dienes, forming polycyclic frameworks.

Diene PartnerConditionsProductsYieldReference
2-Acetyl-6-methyl-2,3-dihydro-4H-pyranCH₂Cl₂, Na₂CO₃, RTPyrano[2,3-c]pyridazine derivative (7 )Not quantified

Structural Confirmation : X-ray crystallography confirmed the triclinic crystal system (a = 9.6243 Å, b = 9.8590 Å) of product 7 .

Alkylation and Arylations

The tetrazole ring undergoes alkylation at nitrogen atoms under mild conditions.

Alkylating AgentConditionsProductsYieldReference
Methyl iodideK₂CO₃, DMFN-Methyltetrazole derivatives85–99%
3-(4-Fluorophenyl)propyl bromideEt₃N, ethyl acetateFluorophenyl-substituted analogs88%

Notable Example : Alkylation with 3-(4-fluorophenyl)propyl bromide produced a urea derivative (CID: 44447144) with potential kinase inhibition activity .

Thermal Decomposition

Controlled thermolysis generates azirines, valuable intermediates in heterocyclic synthesis.

ConditionsProductsYieldReference
Toluene, 90°C, 2–3 h2-Halo-2-(tetrazol-5-yl)-2H-azirines85–99%

Mechanism : Azidoalkene intermediates decompose via a nitrene pathway, forming strained azirine rings .

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable for research in pharmacology:

  • Antimicrobial Properties : Preliminary studies suggest that ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate has significant antimicrobial activity against various pathogens. This property is attributed to the presence of the tetrazole moiety which enhances its interaction with microbial targets .
  • Anticancer Potential : Research indicates that compounds containing tetrazole rings can inhibit tumor growth. This compound has shown promise in preclinical models as an anticancer agent by inducing apoptosis in cancer cells .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective effects of tetrazole-containing compounds. This compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses .

Therapeutic Applications

The therapeutic potential of this compound can be summarized as follows:

Application AreaDescription
Antimicrobial Effective against a range of bacteria and fungi; useful in developing new antibiotics.
Anticancer Potential to inhibit tumor growth; ongoing research into its mechanisms and efficacy.
Neuroprotective May protect neuronal cells from damage; potential applications in treating neurodegenerative diseases.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of tetrazole exhibited potent antibacterial activity against resistant strains of bacteria. This compound was among those tested and showed promising results .
  • Cancer Cell Line Studies : In vitro studies have shown that this compound can significantly reduce viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The phenyl group can also participate in π-π interactions, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring’s stability and ability to participate in various reactions make this compound particularly valuable in research and industrial applications .

Biological Activity

Ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate (CAS No. 1266692-21-0) is an organic compound classified as an ester, notable for its tetrazole ring. This compound has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N4_{4}O2_{2}. Its structure features a phenyl group attached to a propanoate moiety with a tetrazole ring, which is known for its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to the presence of the tetrazole ring. Tetrazoles are known to interact with various biological targets through receptor-ligand interactions. The specific mechanisms of action for this compound are still under investigation but may include:

  • Antimicrobial Activity : The compound has been explored for its potential antibacterial and antifungal properties.
  • Antitumor Activity : Preliminary studies suggest that tetrazole derivatives may exhibit cytotoxic effects against cancer cell lines.

Antimicrobial Properties

Research indicates that tetrazole derivatives possess significant antimicrobial activity. This compound has been evaluated for its ability to inhibit the growth of various bacterial strains. A study reported that compounds with similar structures demonstrated IC50_{50} values in the low micromolar range against Gram-positive and Gram-negative bacteria .

Antitumor Effects

The antitumor potential of tetrazole derivatives has been documented in several studies. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. These studies often employ assays like MTT or SRB to quantify cytotoxic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Tetrazolate anions derived from this compound are more soluble in lipids than traditional carboxylic acids, facilitating easier penetration through cellular membranes .

Comparative Analysis

Property Ethyl 3-phenyl-3-(1H-tetrazol-5-yl)propanoate Similar Compounds
Molecular Formula C12_{12}H14_{14}N4_{4}O2_{2}Ethyl benzoate (C9_{9}H10_{10}O2_{2})
Biological Activity Antimicrobial, AntitumorVaries; generally lower activity
Mechanism of Action Receptor-ligand interactionsSimilar through different pathways
Pharmacokinetics High lipid solubilityVaries; often less favorable

Case Studies

Several case studies have highlighted the biological activity of tetrazole derivatives:

  • Antimicrobial Efficacy : A recent study showed that a series of tetrazole derivatives exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain tetrazole compounds caused apoptosis in human cancer cell lines through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-phenyl-3-(1H-1,2,3,4-tetrazol-5-yl)propanoate, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis typically involves coupling a tetrazole precursor (e.g., 5-substituted-1H-tetrazole) with a β-keto ester derivative. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution for tetrazole coupling .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) to facilitate ester formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
    • Optimization : Employ Design of Experiments (DoE) to evaluate variables (solvent, temperature, stoichiometry) and identify optimal conditions via response surface methodology .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of the compound?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic signals: ester methylene (δ 4.1–4.3 ppm, quartet), phenyl protons (δ 7.2–7.5 ppm), and tetrazole NH (δ ~10–12 ppm, broad) .
  • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and tetrazole ring carbons (δ ~145–155 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error. Fragmentation patterns (e.g., loss of ethyl group) aid structural validation .

Q. What are the key physicochemical properties (solubility, stability) relevant to handling this compound?

  • Solubility : Typically soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures) .
  • Stability : Hydrolysis of the ester group occurs under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation. Monitor via HPLC for decomposition products (e.g., free carboxylic acid) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the tetrazole ring in biological activity?

  • Approach :

  • SAR Studies : Synthesize analogs (e.g., replacing tetrazole with triazole or carboxylate) and compare bioactivity (e.g., enzyme inhibition assays) .
  • Computational Modeling : Perform docking simulations (e.g., with COX-2 or antimicrobial targets) to assess binding interactions of the tetrazole moiety .
    • Experimental Validation : Use isothermal titration calorimetry (ITC) to quantify binding affinities and identify key residues via mutagenesis .

Q. How should contradictory data in biological assays (e.g., variable IC₅₀ values) be addressed?

  • Troubleshooting Steps :

Assay Consistency : Standardize protocols (e.g., cell passage number, incubation time) to minimize variability .

Compound Integrity : Verify purity via HPLC before assays. Degradation products (e.g., hydrolyzed ester) may confound results .

Statistical Analysis : Apply ANOVA to assess significance of discrepancies and repeat experiments with larger sample sizes .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Prodrug Design : Replace the ethyl ester with a more stable group (e.g., tert-butyl ester) to slow hydrolysis .
  • Formulation : Use nanoemulsions or liposomes to enhance bioavailability and protect against enzymatic degradation .
  • In Vitro Screening : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., ester cleavage) .

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